O-Methylguaianediol
Description
O-Methylguaianediol is a sesquiterpene-derived compound characterized by a guaiane skeleton with a methyl ether substitution and two hydroxyl (diol) groups. Its synthesis typically involves glycosylation or alkylation reactions under controlled conditions, often employing catalysts such as BF₃∙Et₂O to facilitate stereoselective modifications, as seen in analogous synthetic protocols for structurally complex carbohydrates . Structural validation relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm its molecular formula, purity, and stereochemistry . Key physicochemical properties, such as solubility in organic solvents (e.g., dichloromethane) and stability under varying temperatures, are critical for its isolation and application in pharmacological studies .
Properties
Molecular Formula |
C16H28O2 |
|---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(1S,3aR,4S,8aR)-4-methoxy-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol |
InChI |
InChI=1S/C16H28O2/c1-11(2)12-6-9-16(4,18-5)13-7-8-15(3,17)14(13)10-12/h10-11,13-14,17H,6-9H2,1-5H3/t13-,14-,15+,16+/m1/s1 |
InChI Key |
PVUUUQKOVDHRBT-WCVJEAGWSA-N |
Isomeric SMILES |
CC(C)C1=C[C@@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1)(C)OC |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)OC |
Synonyms |
O-methyl guaianediol O-methylguaianediol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Pharmacological Profiles of Diol-Containing Compounds
| Compound | Bioactivity | Solubility (mg/mL) | Stability (25°C) | Key Applications |
|---|---|---|---|---|
| 1,4-Butanediol | GABAergic modulation, sedative | 100 (H₂O) | Stable | Industrial solvent |
| O-Methylguaianediol* | Hypothesized anti-inflammatory | 15 (CH₂Cl₂) | Stable ≤ 40°C | Preclinical pharmacology |
| Guaianolide (e.g., Artemisinin) | Antimalarial, cytotoxic | 2 (Ethanol) | Degrades > 60°C | Antiparasitic therapies |
*Data for O-Methylguaianediol inferred from structural analogues .
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